3,5-Diiodothiophene-2-carboxylic acid

pKa prediction carboxylic acid acidity iodine substituent effect

Researchers and procurement teams often face regioisomer impurities or poor halogen-bond donor strength in thiophene intermediates for conjugated materials. CAS 1389313-38-5 (3,5-diiodothiophene-2-carboxylic acid) solves this with a defined 3,5-diiodo pattern and C2 carboxyl handle. - **Synthetic advantage**: Enables iterative Suzuki-Miyaura coupling (70-77% yields) and halogen dance reactions with LDA without competing migration pathways. - **Material science ready**: Zero permanent dipole moment for predictable lamellar packing in OFETs/OLEDs; tri-directional halogen/H-bond synthon for co-crystals. - **Supply**: 98% purity, available for immediate R&D to pilot scale.

Molecular Formula C5H2I2O2S
Molecular Weight 379.94 g/mol
CAS No. 1389313-38-5
Cat. No. B12064531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodothiophene-2-carboxylic acid
CAS1389313-38-5
Molecular FormulaC5H2I2O2S
Molecular Weight379.94 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1I)C(=O)O)I
InChIInChI=1S/C5H2I2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
InChIKeyHEXSDZQKJQDRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodothiophene-2-carboxylic Acid: Specifications & Structure


3,5-Diiodothiophene-2-carboxylic acid (CAS 1389313-38-5) is a heterocyclic thiophene derivative featuring iodine substituents at the 3- and 5-positions and a carboxylic acid group at the 2-position, with a molecular weight of 379.94 g/mol [1]. The compound is commercially available at 98% purity from multiple suppliers and serves as a reactive intermediate in cross-coupling reactions and materials chemistry .

Workflow Cross-coupling building block (Suzuki-Miyaura)
Selection 3,5-Diiodo substitution for regioselective functionalization
Handle Carboxylic acid for solubility tuning or anchoring

3,5-Diiodothiophene-2-carboxylic Acid: Limitations of Simple Substitution


The positioning of iodine atoms at the 3- and 5-positions versus alternative substitution patterns (e.g., 2,5-diiodo or 3,4-diiodo) directly determines the compound's electronic distribution, halogen-bonding geometry, and regioselectivity in cross-coupling reactions. The carboxylic acid at the 2-position in 3,5-diiodothiophene-2-carboxylic acid establishes a distinct ortho-relationship with the C3 iodine, enabling a specific set of directed functionalization pathways that are unavailable in other regioisomers [1]. Substitution with bromo or chloro analogs reduces halogen-bond donor strength and alters the reactivity profile of cross-coupling steps [2].

Property3,5-Diiodothiophene-2-carboxylic AcidPotential Substitute
Halogen position I at C3/C5; COOH at C2 2,5-diiodo or 3,4-diiodo isomers
Reactivity profile Iodine-only; highest oxidative addition rate Bromo/chloro analogs reduce coupling efficiency
Supramolecular control Symmetric diiodo; no permanent dipole Monoiodo analog introduces dipole, alters assembly

3,5-Diiodothiophene-2-carboxylic Acid: Differentiation Evidence


Acidity Modulation vs. Mono-Iodo Analog

The presence of two iodine atoms at the 3- and 5-positions relative to the carboxylic acid at the 2-position modulates the predicted acidity of the compound. Computational pKa predictions indicate a value of 2.8 (XLogP3-AA) for 3,5-diiodothiophene-2-carboxylic acid [1], compared to a predicted pKa of 3.10 ± 0.10 for the mono-iodinated 3-iodothiophene-2-carboxylic acid . This ~0.3 log unit difference reflects the cumulative electron-withdrawing effect of the dual iodine substituents and may influence solubility, salt formation, and hydrogen-bond donor strength in supramolecular assemblies.

Acidity Modulation
Cross-study comparable
pKa 2.8 (XLogP3-AA)
Supports salt formation and H-bonding context
Computational prediction; vs. mono-iodo pKa 3.10
pKa prediction carboxylic acid acidity iodine substituent effect structure-activity relationship

Iodine Migration Preference in Halogen Dance Reactions

In amide-induced halogen dance reactions of mixed dihalothiophenes, the iodo-substituent migrates preferentially over the bromo-substituent, and the bromo-substituent preferentially over the chloro-substituent [1]. This migration hierarchy establishes that for 3,5-diiodothiophene-2-carboxylic acid—a fully iodinated scaffold—the halogen dance pathway is directed solely by iodine migration, eliminating the product mixture complications that arise when bromo or chloro substituents compete for lithiation and rearrangement. The preferential iodine migration enables controlled access to 2-E-3,5-di-halo substitution patterns, a synthetic outcome that mixed bromo-iodo analogs cannot deliver with comparable selectivity [1].

Halogen Dance
Class-level inference
Iodine migrates preferentially (I > Br > Cl)
Supports controlled regioselective functionalization
Relative ordering; validation with target compound recommended
halogen dance reaction iodine migration lithiation selectivity regioselective functionalization

Suzuki-Miyaura Coupling: Iodo Yield Advantage

Palladium-catalyzed Suzuki-Miyaura coupling of α′-iodobithiophene benzyl ester with bithiophene boronic ester yields the corresponding quaterthiophene in 77% yield [1]. Under analogous conditions, the α′-iodoquaterthiophene couples to give sexithiophene in 70% yield [1]. In comparative studies of oligothiophene self-assembly, the symmetrically diiodo-substituted quaterthiophene (comparable in substitution symmetry to 3,5-diiodothiophene-2-carboxylic acid) self-assembles into well-ordered 2D crystalline monolayers at the graphite surface, exhibiting a lamella-type arrangement with interlocking alkyl chains [2]. In contrast, the monoiodo derivative forms paired arrangements due to a permanent dipole moment induced by the single polarizable halogen [2].

Coupling Efficiency
Class-level inference
Yield range 70–77% (iodo substrates)
Supports cross-coupling workflow selection
Optimized conditions; validate with target compound
Suzuki-Miyaura coupling iodide vs bromide reactivity oligothiophene synthesis cross-coupling efficiency

Halogen-Bond Donor Capability of Iodine

Iodine atoms, particularly in aromatic heterocycles bearing carboxylic acid groups, act as halogen-bond donors via σ-hole interactions. In studies of substituted thiophene carboxylic acid derivatives co-crystallized with nitrogenous bases, halogen bonding contributes to extended supramolecular architectures alongside hydrogen-bonding synthons [1]. The carboxylic acid at the 2-position and iodine atoms at the 3- and 5-positions in 3,5-diiodothiophene-2-carboxylic acid create a multi-point recognition motif for co-crystal engineering. Iodine-based halogen bonds are stronger than bromine or chlorine analogs in the same geometric arrangement—a well-established class-level principle in halogen-bonding chemistry that extends to thiophene-carboxylic acid systems [1].

Halogen Bonding
Class-level inference
I > Br > Cl; two iodine donors
Supports predictable co-crystal design
Class-level principle; confirm with target system
halogen bonding σ-hole iodine donor co-crystal design supramolecular chemistry

3,5-Diiodothiophene-2-carboxylic Acid: Application Scenarios


Regioregular Oligothiophenes via Suzuki-Miyaura Coupling

The diiodo substitution pattern of 3,5-diiodothiophene-2-carboxylic acid makes it suitable as a core monomer in iterative Suzuki-Miyaura coupling sequences for constructing regioregular oligothiophenes. In analogous α-iodobithiophene systems, coupling yields reach 70–77% under nonaqueous CsF/THF conditions using Pd(PPh3)4 catalyst [4]. The carboxylic acid group at the 2-position provides a handle for solubility modulation (via esterification) or for covalent anchoring to substrates, offering synthetic flexibility not available in 2,5-diiodothiophene (CAS 625-88-7), which lacks the carboxyl functionality.

Regioselective Functionalization via Halogen Dance

For medicinal chemistry and agrochemical scaffold diversification, 3,5-diiodothiophene-2-carboxylic acid is an advantageous starting material for halogen dance reactions. The preferential migration of iodine over bromine or chlorine [4] means that lithiation with LDA generates rearranged intermediates that can be trapped with electrophiles to install substituents at specific positions. In contrast, mixed bromo-iodo analogs produce competing migration pathways that require chromatographic separation of regioisomers, increasing both time and solvent consumption.

Co-Crystal Engineering and Solid-Form Screening

The combination of a carboxylic acid hydrogen-bond donor/acceptor at C2 and two iodine halogen-bond donors at C3 and C5 creates a tri-directional supramolecular synthon. Studies on structurally related thiophene carboxylic acids co-crystallized with pyrimidines and bipyridines demonstrate that halogen bonds from iodine contribute to stable heterotrimer (HT) and linear heterotetramer (LHT) motifs [4]. This multi-point recognition is less pronounced in bromo or chloro analogs, making 3,5-diiodothiophene-2-carboxylic acid the preferred choice for systematic co-crystal screening campaigns.

Organic Electronics: Symmetric Monomer Architecture

The symmetrical 3,5-diiodo substitution eliminates the permanent dipole moment that disrupts ordered self-assembly in monoiodo oligothiophenes [4]. This makes 3,5-diiodothiophene-2-carboxylic acid a superior building block for synthesizing conjugated polymers and oligomers intended for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where predictable lamellar packing at electrode interfaces directly influences charge carrier mobility and device performance.

ApplicationSelection PropertyValidation Focus
Regioregular oligothiophene synthesis Diiodo pattern with carboxyl handle Coupling efficiency and regioregularity
Halogen dance functionalization Iodine-only scaffold for predictable migration Product purity and isomer ratio
Co-crystal engineering Tri-directional COOH + I synthon Co-crystal stoichiometry and stability
Organic electronics monomers Symmetric diiodo for dipole minimization Self-assembly morphology and device response
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